
Phenyl 3-amino-4-(phenylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-amino-4-(phenylamino)benzoate is an organic compound with the molecular formula C19H16N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a phenyl group, and the aromatic ring is substituted with amino and phenylamino groups
准备方法
Synthetic Routes and Reaction Conditions
Phenyl 3-amino-4-(phenylamino)benzoate can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The carboxyl group of the resulting amino-substituted benzoic acid is esterified with phenol in the presence of a dehydrating agent like sulfuric acid to form the ester linkage.
Amination: Finally, the amino group is further substituted with a phenylamino group through a nucleophilic substitution reaction using aniline.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to enhance the efficiency of esterification and amination reactions.
化学反应分析
Types of Reactions
Phenyl 3-amino-4-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Halogenated or sulfonated derivatives of the original compound.
科学研究应用
Phenyl 3-amino-4-(phenylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Phenyl 3-amino-4-(phenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenylamino groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π stacking interactions with aromatic residues in proteins, further influencing their function.
相似化合物的比较
Similar Compounds
Para-aminobenzoic acid (PABA): Similar in structure but lacks the ester and phenylamino groups.
Phenyl 4-aminobenzoate: Similar ester structure but with an amino group at a different position.
N-phenyl anthranilic acid: Contains a phenylamino group but lacks the ester linkage.
Uniqueness
Phenyl 3-amino-4-(phenylamino)benzoate is unique due to the presence of both amino and phenylamino groups on the aromatic ring, as well as the ester linkage. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
phenyl 3-amino-4-anilinobenzoate |
InChI |
InChI=1S/C19H16N2O2/c20-17-13-14(19(22)23-16-9-5-2-6-10-16)11-12-18(17)21-15-7-3-1-4-8-15/h1-13,21H,20H2 |
InChI 键 |
ABQXNTBDPXISJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B13085429.png)
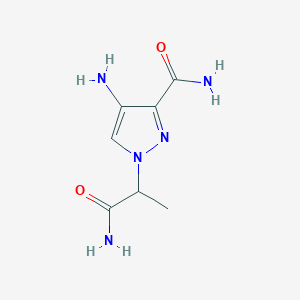
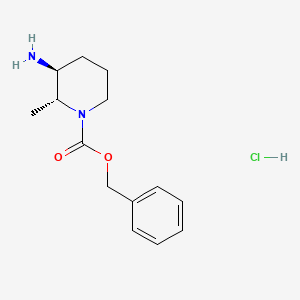

![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)
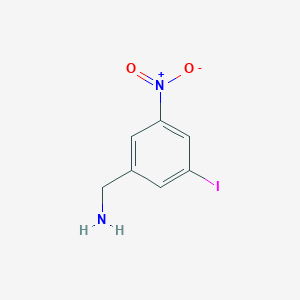
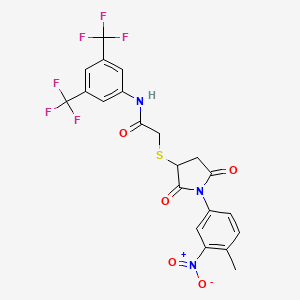
![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

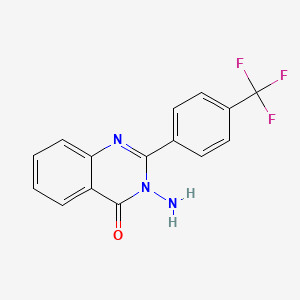
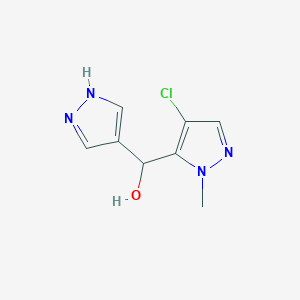
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
